5-methoxy-N,N,2-trimethylaniline
Overview
Description
5-Methoxy-N,N,2-trimethylaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the nitrogen atom and the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-N,N,2-trimethylaniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction involves the following steps:
Alkylation: Aniline reacts with methanol in the presence of an acid catalyst to form N,N-dimethylaniline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and methoxylation processes using continuous flow reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N,N,2-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-Methoxy-N,N,2-trimethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-N,N,2-trimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its methoxy group enhances its reactivity and stability in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxy-5-methylaniline: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
5-Methoxy-N,N,2-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its reactivity and makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
5-methoxy-N,N,2-trimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-9(12-4)7-10(8)11(2)3/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHTXLPNCFCYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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